5-Chloropyrazolo[1,5-a]pyridine 5-Chloropyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1101120-47-1
VCID: VC5723960
InChI: InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H
SMILES: C1=CN2C(=CC=N2)C=C1Cl
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58

5-Chloropyrazolo[1,5-a]pyridine

CAS No.: 1101120-47-1

Cat. No.: VC5723960

Molecular Formula: C7H5ClN2

Molecular Weight: 152.58

* For research use only. Not for human or veterinary use.

5-Chloropyrazolo[1,5-a]pyridine - 1101120-47-1

Specification

CAS No. 1101120-47-1
Molecular Formula C7H5ClN2
Molecular Weight 152.58
IUPAC Name 5-chloropyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H
Standard InChI Key VYVNNYNNKWOZOJ-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=N2)C=C1Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 5-chloropyrazolo[1,5-a]pyridine is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol . Its planar fused-ring system creates a rigid framework that facilitates interactions with biological targets through π-π stacking and hydrogen bonding . The chlorine atom at position 5 enhances electron-withdrawing effects, which can modulate electronic distribution and improve metabolic stability compared to non-halogenated analogs .

Key physicochemical parameters include:

PropertyValueSource
Density1.6 ± 0.1 g/cm³ (analog)
SMILES NotationC1=CN2C(=CC=N2)C=C1Cl
InChI KeyVYVNNYNNKWOZOJ-UHFFFAOYSA-N

The compound's crystalline structure promotes favorable solid-state properties, though detailed X-ray diffraction data remain unpublished .

Synthetic Approaches

Oxidative Cross-Dehydrogenative Coupling (CDC)

A high-yielding method involves reacting N-aminopyridine derivatives with β-dicarbonyl compounds under oxygen atmosphere . For example:

  • Reactants: 5-chloro-N-aminopyridine (3 mmol) and ethyl acetoacetate (3 mmol)

  • Conditions: Ethanol (10 mL), acetic acid (6 equiv), O₂ (1 atm), 130°C, 18 hours

  • Yield: 94%

This CDC pathway avoids transition-metal catalysts, making it cost-effective and environmentally favorable . The oxygen atmosphere suppresses byproduct formation, particularly triazolo[1,5-a]pyridines, which compete under inert conditions .

Post-Functionalization Strategies

Recent protocols enable late-stage modifications:

  • C-3 Carboxylation: Treatment with CO₂ under palladium catalysis introduces carboxylic acid groups, yielding derivatives like 5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (C₈H₅ClN₂O₂).

  • Suzuki-Miyaura Coupling: Brominated intermediates allow aryl group introduction at position 7, expanding structural diversity .

Pharmacological Applications

Kinase Inhibition

The compound's planar structure mimics ATP-binding sites in kinases. Molecular docking studies suggest strong interactions with:

  • p38 MAP Kinase: IC₅₀ = 12 nM (analog)

  • JAK2: 78% inhibition at 10 μM

Chlorine substitution enhances hydrophobic contacts with kinase pockets, improving selectivity over related enzymes .

Neurological Activity

Derivatives demonstrate dopamine receptor modulation:

  • D3 Agonism: EC₅₀ = 34 nM (D3 vs. 210 nM for D4)

  • SSRI-like Effects: 68% serotonin reuptake inhibition at 1 μM

These properties make 5-chloropyrazolo[1,5-a]pyridine a candidate for treating Parkinson's disease and depression .

Stability and Metabolic Profile

In vitro microsomal studies (human liver microsomes, pH 7.4):

ParameterValue
Half-life (t₁/₂)42 minutes
Clint (μL/min/mg protein)18.7

Glucuronidation accounts for 65% of phase II metabolism, with no detectable CYP3A4 inhibition up to 10 μM .

Challenges and Future Directions

While 5-chloropyrazolo[1,5-a]pyridine shows promise, key gaps remain:

  • Toxicology: No in vivo toxicity data beyond acute doses (LD₅₀ > 500 mg/kg in mice)

  • Formulation: Low aqueous solubility (0.12 mg/mL) limits oral bioavailability

  • Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are needed

Emerging strategies include:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility 8-fold

  • PROTAC Design: Chlorine serves as attachment point for E3 ligase ligands, enabling targeted protein degradation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator